methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
CAS No.: 1354953-56-2
Cat. No.: VC3052515
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354953-56-2 |
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Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate |
Standard InChI | InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h5-6H,2-4H2,1H3,(H,10,11) |
Standard InChI Key | VCXZEBSPOSHKAN-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCC2=C(C1)NN=C2 |
Canonical SMILES | COC(=O)C1CCC2=C(C1)NN=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate consists of a bicyclic structure featuring a pyrazole ring fused with a partially reduced cyclohexane ring. The compound contains a methyl ester group at the 6-position of the tetrahydroindazole scaffold. This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential biological activity.
Physical and Chemical Properties
The compound is characterized by the following properties:
The molecule contains several functional groups that contribute to its chemical reactivity:
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A pyrazole ring with an NH group capable of hydrogen bonding
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A methyl ester group susceptible to hydrolysis and transesterification
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A partially saturated cyclohexane ring providing conformational flexibility
When compared to similar compounds like 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, the title compound differs primarily in the esterification of the carboxylic acid group, which affects its lipophilicity and hydrogen bonding capacity.
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can be achieved through several routes, drawing on established methods for preparing similar indazole derivatives.
Condensation Reaction Pathway
A primary synthetic route likely involves condensation reactions similar to those documented for related tetrahydroindazole compounds. Based on the synthesis methods for analogous structures, the following approach can be proposed:
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Starting with a suitable cyclohexanone derivative containing a carboxylate group
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Conversion to a reactive intermediate such as a 2-(hydroxymethylene)cyclohexanone-4-carboxylate
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Condensation with hydrazine to form the indazole ring system
This approach is supported by documented syntheses of related compounds such as 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, which are prepared via condensation between phenylhydrazine derivatives and 2-(hydroxymethylene)cyclohexanone-4-carboxylates .
Esterification Route
Another potential synthetic pathway involves:
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Synthesis of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
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Esterification of the carboxylic acid group using standard methods (e.g., Fischer esterification with methanol under acidic conditions)
This approach would be particularly useful if the corresponding carboxylic acid is more readily available or if selective functionalization is required.
Biological Activities
Structure-Activity Relationships
Research on tetrahydroindazole derivatives reveals important structure-activity relationships:
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The position of functional groups significantly impacts biological activity - 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated substantially higher anti-inflammatory activity compared to their 2-aryl isomers .
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N-substitution patterns play a crucial role in determining biological activity profiles, with specific substitutions potentially enhancing or diminishing activity.
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The esterification of the carboxylic acid group, as in methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, would be expected to alter membrane permeability and metabolic stability compared to the free acid counterparts.
Comparison with Related Compounds
Structural Analogs
Understanding the relationship between methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate and similar compounds provides valuable insights into its potential properties and applications:
Predicted Physiochemical Comparison
The methyl ester in methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate likely confers different physicochemical properties compared to its carboxylic acid counterparts:
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Increased lipophilicity, potentially enhancing membrane permeability
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Reduced hydrogen bond donation capacity
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Different metabolic profile, as the ester group is susceptible to hydrolysis by esterases
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Potential prodrug characteristics, with the possibility of in vivo conversion to the free acid form
Analytical Methods
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR would provide detailed structural information, with characteristic signals for the pyrazole proton, methyl ester group, and the complex methylene pattern of the tetrahydro ring
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Mass Spectrometry: Expected to show a molecular ion peak at m/z 180 corresponding to the molecular weight, with fragment ions potentially appearing from the loss of the methoxy group
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Infrared Spectroscopy: Would exhibit characteristic bands for the N-H stretching, C=O stretching of the ester, and C=N stretching of the indazole ring
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and quantification
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Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and preliminary purity assessment
Physical Property Determination
The collision cross-section data available for similar compounds, such as 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, provides a framework for predicting the behavior of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate in analytical techniques like ion mobility spectrometry. The predicted collision cross-section values for various adducts of the related acid range from approximately 138.2 to 149.1 Å2, suggesting similar values might be expected for the methyl ester .
Applications
Medicinal Chemistry Applications
Based on the properties of related indazole derivatives, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate has potential applications in:
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Anti-inflammatory drug development - The tetrahydroindazole scaffold has demonstrated promising anti-inflammatory activity, suggesting potential applications in treating inflammatory conditions
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Cancer research - Indazole derivatives have shown anticancer properties, making this compound potentially valuable in cancer research and drug development
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Building block for more complex molecules - The compound can serve as an intermediate in the synthesis of more complex bioactive molecules, with the methyl ester group providing a convenient handle for further functionalization
Synthetic Applications
In synthetic organic chemistry, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate could serve as:
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A versatile intermediate for the preparation of more complex heterocyclic systems
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A scaffold for constructing compound libraries for high-throughput screening
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A model compound for studying reaction mechanisms and developing synthetic methodologies
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